molecular formula C15H14FNO4S B6412103 3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid CAS No. 1261913-45-4

3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid

Cat. No.: B6412103
CAS No.: 1261913-45-4
M. Wt: 323.3 g/mol
InChI Key: OEYVGKIDGOXIRH-UHFFFAOYSA-N
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Description

3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid is an organic compound that features a sulfonamide group, a fluorine atom, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include derivatives where the fluorine atom is replaced by the nucleophile.

    Oxidation and Reduction: Products include oxidized or reduced forms of the sulfonamide group, potentially altering the compound’s reactivity and properties.

Scientific Research Applications

3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors through its sulfonamide group, which can mimic natural substrates or bind to active sites. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid is unique due to the combination of its sulfonamide group, fluorine atom, and benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[3-(dimethylsulfamoyl)phenyl]-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4S/c1-17(2)22(20,21)12-5-3-4-10(8-12)13-9-11(15(18)19)6-7-14(13)16/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYVGKIDGOXIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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